molecular formula C3H4ClO6P B141062 (Z)-3-chloro-2-phosphonooxyprop-2-enoic acid CAS No. 126582-77-2

(Z)-3-chloro-2-phosphonooxyprop-2-enoic acid

Katalognummer: B141062
CAS-Nummer: 126582-77-2
Molekulargewicht: 202.49 g/mol
InChI-Schlüssel: UAMWGCMNOPAITA-UPHRSURJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-3-chloro-2-phosphonooxyprop-2-enoic acid is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. This compound is notable for its structural analogy with phosphate moieties, which makes it relevant in various chemical and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-chloro-2-phosphonooxyprop-2-enoic acid typically involves the dealkylation of dialkyl phosphonates under acidic conditions, such as using hydrochloric acid (HCl), or through the McKenna procedure, which is a two-step reaction involving bromotrimethylsilane followed by methanolysis . These methods are preferred due to their efficiency in producing the phosphonic acid functional group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-3-chloro-2-phosphonooxyprop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the compound into lower oxidation state derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted phosphonooxy compounds.

Wissenschaftliche Forschungsanwendungen

(Z)-3-chloro-2-phosphonooxyprop-2-enoic acid has diverse applications in scientific research, including:

Wirkmechanismus

The mechanism of action of (Z)-3-chloro-2-phosphonooxyprop-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific biochemical pathways by binding to active sites or altering the conformation of target proteins. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (Z)-3-chloro-2-phosphonooxyprop-2-enoic acid include other organophosphorus compounds such as:

Uniqueness

This compound is unique due to its specific structural features, including the presence of a chlorine atom and a phosphonooxy group

Eigenschaften

CAS-Nummer

126582-77-2

Molekularformel

C3H4ClO6P

Molekulargewicht

202.49 g/mol

IUPAC-Name

(Z)-3-chloro-2-phosphonooxyprop-2-enoic acid

InChI

InChI=1S/C3H4ClO6P/c4-1-2(3(5)6)10-11(7,8)9/h1H,(H,5,6)(H2,7,8,9)/b2-1-

InChI-Schlüssel

UAMWGCMNOPAITA-UPHRSURJSA-N

SMILES

C(=C(C(=O)O)OP(=O)(O)O)Cl

Isomerische SMILES

C(=C(/C(=O)O)\OP(=O)(O)O)\Cl

Kanonische SMILES

C(=C(C(=O)O)OP(=O)(O)O)Cl

Synonyme

3-chlorophosphoenolpyruvate
3-Cl-PEP
phosphoenol-3-chloropyruvate

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.